Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate CAS number and molecular weight
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis methodologies, and potential applications, offering field-proven insights to support your research and development endeavors.
Core Compound Identification and Properties
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate is a member of the benzothiazole family, a class of compounds known for their diverse biological activities.[1][2] The core structure consists of a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position.
| Property | Value | Source |
| CAS Number | 103646-25-9 | [3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₃NO₂S | Deduced from name |
| Molecular Weight | 235.30 g/mol | Calculated |
Synthesis of the Benzothiazole Scaffold: A Mechanistic Approach
The synthesis of the 2-methyl-1,3-benzothiazole-6-carboxylate core generally proceeds through the construction of the benzothiazole ring system, followed by functionalization or starting from an appropriately substituted aniline. A common and effective method is the Jacobson synthesis or variations thereof, which involves the cyclization of a 2-aminothiophenol derivative.[8]
A plausible synthetic route to Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate is outlined below. The rationale behind this pathway is to first construct the core 2-methyl-1,3-benzothiazole-6-carboxylic acid, which can then be esterified to yield the final product.
Caption: A potential three-step synthesis pathway for Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for the synthesis of Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, based on established procedures for analogous compounds.[9][10]
Step 1: Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
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Reactants: 4-Amino-3-mercaptobenzoic acid and acetic anhydride.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-mercaptobenzoic acid in a suitable solvent such as glacial acetic acid.
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Slowly add acetic anhydride to the solution.
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Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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The precipitated solid, 2-methyl-1,3-benzothiazole-6-carboxylic acid, is collected by filtration, washed with water, and dried.
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Causality: The acetic anhydride serves as both a reactant and a dehydrating agent, facilitating the cyclization of the intermediate amide to form the thiazole ring.
Step 2: Esterification to Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
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Reactants: 2-Methyl-1,3-benzothiazole-6-carboxylic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
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Procedure:
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Suspend the dried 2-methyl-1,3-benzothiazole-6-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.
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Carefully add a few drops of concentrated sulfuric acid as a catalyst.
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Heat the mixture to reflux for several hours, again monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture and neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization to yield pure Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate.
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-
Causality: This is a classic Fischer esterification reaction. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Potential Applications in Drug Development and Beyond
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically used drugs.[2] Derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, making Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate a compound of high interest for further investigation.
Key Areas of Interest:
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Antimicrobial Agents: Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[11] The specific substitutions on the benzothiazole ring can be tuned to enhance activity against various microbial strains.
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Anticancer Activity: Numerous studies have highlighted the potential of benzothiazole-containing compounds as anticancer agents.[11] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.
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Anti-inflammatory Properties: The benzothiazole nucleus has been incorporated into molecules exhibiting significant anti-inflammatory activity.[2]
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Other Therapeutic Areas: Research has also explored the potential of benzothiazole derivatives as antiviral, antidiabetic, and anticonvulsant agents.[1][2]
The presence of the ethyl ester group in Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate provides a handle for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Potential application areas for Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate.
Conclusion and Future Directions
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate represents a valuable building block for the development of novel therapeutic agents and functional materials. Its synthesis is achievable through established chemical transformations, and its structure is amenable to further modification. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The insights provided in this guide serve as a solid foundation for researchers and scientists to embark on or advance their work with this promising benzothiazole derivative.
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